molecular formula C23H39N9O10 B12114269 Sar-Arg-Gly-Asp-Ser-Pro

Sar-Arg-Gly-Asp-Ser-Pro

Cat. No.: B12114269
M. Wt: 601.6 g/mol
InChI Key: KYOPEKNSPWYXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sar-Arg-Gly-Asp-Ser-Pro is a synthetic peptide composed of six amino acids: sarcosine, arginine, glycine, aspartic acid, serine, and proline. This peptide sequence is known for its bioactive properties and is often used in scientific research, particularly in the fields of biochemistry and cell biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sar-Arg-Gly-Asp-Ser-Pro typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid (sarcosine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, aspartic acid, serine, and proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sar-Arg-Gly-Asp-Ser-Pro can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can result in the formation of a hydroxyl group, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

Sar-Arg-Gly-Asp-Ser-Pro has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell adhesion and signaling pathways.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of Sar-Arg-Gly-Asp-Ser-Pro involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that mediate cell adhesion and signaling. The peptide binds to the integrin receptors, triggering a cascade of intracellular signaling pathways that influence cell behavior, including migration, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Gly-Arg-Gly-Asp-Ser-Pro: Another bioactive peptide with similar properties.

    Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro: A longer peptide with additional amino acids.

    Ser-Asp-Gly-Arg-Gly: A shorter peptide with a similar sequence.

Uniqueness

Sar-Arg-Gly-Asp-Ser-Pro is unique due to the presence of sarcosine, which can influence the peptide’s stability and bioactivity. The specific sequence of amino acids also contributes to its unique binding properties and biological effects.

Properties

Molecular Formula

C23H39N9O10

Molecular Weight

601.6 g/mol

IUPAC Name

1-[2-[[3-carboxy-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H39N9O10/c1-26-9-16(34)29-12(4-2-6-27-23(24)25)19(38)28-10-17(35)30-13(8-18(36)37)20(39)31-14(11-33)21(40)32-7-3-5-15(32)22(41)42/h12-15,26,33H,2-11H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,24,25,27)

InChI Key

KYOPEKNSPWYXTK-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

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